molecular formula C23H30FN3O2S B2526796 N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide CAS No. 338955-35-4

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2526796
CAS No.: 338955-35-4
M. Wt: 431.57
InChI Key: GUPIAZWFONRQDV-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a synthetic chemical agent designed for research applications, integrating two pharmacologically significant motifs: a 5,6-dimethylbenzimidazole ring and a 4-fluorobenzenesulfonamide group. The strategic incorporation of these structures suggests potential for diverse biological activities, positioning this compound as a candidate for investigation in multiple therapeutic areas. Benzimidazole derivatives are extensively documented in scientific literature for their broad spectrum of bioactivities, including antimicrobial , anticancer , and enzyme inhibitory effects . Specifically, derivatives based on the 5,6-dimethylbenzimidazole scaffold have been identified as valuable in medicinal chemistry research . Furthermore, the sulfonamide functional group is a classic pharmacophore known to confer antibacterial properties and is found in agents targeting various enzymes . The specific molecular architecture of this compound, featuring a long octyl chain, may influence its lipophilicity and subsequent interaction with biological membranes or hydrophobic enzyme pockets. Researchers can leverage this compound as a key intermediate or target molecule in projects aimed at developing novel small-molecule inhibitors, particularly for programs focused on oncology, infectious diseases, or neurodegenerative disorders like Alzheimer's disease, where related structures have shown promise . All available data and potential applications are derived from structural analogues, and specific mechanistic or activity data for this precise molecule may be limited. Researchers are encouraged to consult the primary scientific literature on benzimidazole-sulfonamide hybrids for further insight.

Properties

IUPAC Name

N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O2S/c1-4-5-6-7-8-9-14-27-16-25-23-21(27)15-17(2)18(3)22(23)26-30(28,29)20-12-10-19(24)11-13-20/h10-13,15-16,26H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPIAZWFONRQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Substituents: The dimethyl and octyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the substituted benzimidazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The fluorine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Benzimidazole Position) Molecular Formula Molecular Weight Key Properties/Activities References
N-(5,6-Dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide 1: Octyl; 4: 4-Fluorobenzenesulfonamide C₂₇H₃₆FN₃O₂S 493.67* High lipophilicity
4-(tert-Butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide 4: 4-tert-Butylbenzenesulfonamide C₂₇H₃₉N₃O₂S 469.68 Boiling point: 602.9±65.0°C; pKa: 8.33±0.30
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide 1: 3-Methoxybenzyl; 4: 4-Chlorobenzenesulfonamide C₂₃H₂₂ClN₃O₃S 463.95 Antibacterial potential
N-[5,6-Dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide 4: Methanesulfonamide C₁₈H₂₁N₃O₂S 343.44 Reduced steric bulk
N-[5,6-Dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide 4: 4-Methoxybenzenesulfonamide C₂₄H₂₆N₃O₃S 436.55 Enhanced electron-donating effects

*Calculated molecular weight based on formula.

Key Observations :

  • Substituent Effects on Lipophilicity : The octyl chain in the target compound increases lipophilicity compared to analogs with shorter alkyl or aromatic substituents (e.g., 2-methylbenzyl in ). This may improve membrane penetration but reduce aqueous solubility.
  • In contrast, the 4-methoxy analog introduces electron-donating properties, which may alter binding kinetics.
  • Bioactivity Trends : Chlorobenzenesulfonamide derivatives (e.g., ) have shown antibacterial activity, suggesting halogenation at the sulfonamide aryl group is critical for antimicrobial efficacy. The fluorine in the target compound may offer similar benefits while reducing metabolic degradation .

Comparison with Non-Benzimidazole Sulfonamide Derivatives

Table 2: Activity Comparison with Other Fluorinated Sulfonamides

Compound Name Core Structure Key Activities References
This compound Benzimidazole Potential antifungal/antimicrobial*
N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide Benzothiazole Antibacterial (tested in vitro)
4'-(4-Fluorobenzenesulfonamide)-4-hydroxychalcone Chalcone Antioxidant, antifungal
N,N’-(3,3-Dimethoxybiphenyl-4,4-diyl)bis(4-fluorobenzenesulfonamide) Biphenyl High antifungal activity vs. Chloramphenicol

Key Observations :

  • Core Structure Impact : Benzimidazole-based sulfonamides (e.g., target compound) may exhibit distinct target selectivity compared to chalcone or biphenyl derivatives. For instance, chalcone derivatives show antioxidant activity, while biphenyl analogs excel in antifungal applications.
  • Fluorine’s Role : Fluorine universally enhances bioactivity across these compounds, likely by improving metabolic stability and target affinity .

Research Findings and Implications

  • Synthetic Challenges : The octyl chain in the target compound complicates synthesis compared to analogs with smaller substituents. However, methods like Suzuki-Miyaura coupling (used in for related compounds) could be adapted.
  • Further in vitro studies are warranted.
  • Thermodynamic Properties : The tert-butyl analog has a boiling point of ~602°C, indicating high thermal stability. The target compound’s octyl chain may lower melting points compared to rigid analogs like (mp. 274–278°C).

Biological Activity

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C24H33N3O3S
Molecular Weight: 443.6 g/mol
CAS Number: 338955-39-8

The compound features a benzimidazole core with various substituents that influence its biological activity. The presence of the octyl chain contributes to its hydrophobicity, while the sulfonamide group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition: The compound may inhibit certain enzymes involved in biochemical pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation: Its structure allows it to bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Studies have indicated that benzimidazole derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Research has demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells. The specific mechanisms include:

  • Cell Cycle Arrest: The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: It can activate apoptotic pathways leading to cancer cell death.

Anti-inflammatory Effects

Benzimidazole derivatives are also known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Antibacterial Study Demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
Anticancer Research Showed promising results in inducing apoptosis in human breast cancer cells through caspase activation.
Anti-inflammatory Study Reported reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases.

Q & A

Q. What are the key considerations in synthesizing N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide?

Synthesis involves multi-step organic reactions, starting with functionalization of the benzimidazole core followed by sulfonamide coupling. Critical steps include:

  • Optimization of alkylation : Introducing the octyl group requires controlled conditions (e.g., anhydrous environment, temperature ~60–80°C) to avoid side reactions .
  • Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with the benzimidazole intermediate under basic conditions (e.g., pyridine or Et₃N) to form the sulfonamide bond .
  • Purification : Column chromatography or recrystallization ensures >95% purity. Yields for analogous sulfonamides range from 78% to 91% .

Example Synthesis Data (Analogous Compounds):

StepYield (%)Purity (%)Key Conditions
Alkylation8590NaH, DMF, 70°C, 12h
Sulfonylation9195Pyridine, RT, 6h
Final purification7899Silica gel chromatography

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy : Confirm regiochemistry of dimethyl and octyl groups on the benzimidazole ring. Aromatic protons appear δ 7.2–8.1 ppm; fluorobenzene signals split due to coupling (δ 7.4–7.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 487.25) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., analogous sulfonamides melt at 210–240°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound?

SAR studies focus on:

  • Substituent Effects : Compare MIC values of derivatives with modified alkyl chains or fluorophenyl groups. For example:
DerivativeMIC (μg/mL) against S. aureusMIC (μg/mL) against MRSA
Parent compound3264
Shorter alkyl chain (C₆)64128
Fluoro → Chloro substitution128>256
Data adapted from phosphonate-containing sulfonamides .
  • Enzyme Inhibition : Assay inhibition of carbonic anhydrase IX (CA IX) or PI3K/mTOR pathways. IC₅₀ values < 1 μM indicate high potency .

Q. What computational methods are used to study its interactions with biological targets?

  • Molecular Docking : Simulate binding to CA IX (PDB: 3IAI) or PI3Kγ (PDB: 2CHW). Key interactions:
  • Fluorophenyl group occupies hydrophobic pockets.
  • Sulfonamide nitrogen forms hydrogen bonds with Thr200 (CA IX) .
    • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .

Q. How can contradictions in biological activity data be resolved?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
  • Cellular Uptake Differences : Use radiolabeled compounds (e.g., ¹⁴C-tagged) to quantify intracellular concentrations .
  • Target Polymorphisms : Genotype cell lines to confirm expression of intended targets (e.g., CA IX in hypoxic cancer models) .

Methodological Notes

  • Data Interpretation : Cross-validate enzyme inhibition (e.g., CA IX) with cellular assays (e.g., hypoxia-selective cytotoxicity) to confirm mechanistic relevance .
  • Crystallography : For unresolved targets, use SHELX programs (e.g., SHELXL) to solve co-crystal structures .

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